molecular formula C11H14N4 B11899389 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-85-8

7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11899389
CAS No.: 14052-85-8
M. Wt: 202.26 g/mol
InChI Key: FNWICKXYHWDOHP-UHFFFAOYSA-N
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Description

7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopentylamine. This reaction is usually carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like ethyl acetate at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, N-oxides, and amines .

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases such as Akt and BTK, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis . The compound’s selectivity and potency make it a valuable tool for studying kinase-related pathways and developing targeted therapies .

Comparison with Similar Compounds

Uniqueness: 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific cyclopentyl substitution, which enhances its binding affinity and selectivity for certain kinases. This unique structural feature contributes to its potential as a highly effective therapeutic agent .

Properties

CAS No.

14052-85-8

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

7-cyclopentylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H14N4/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2,(H2,12,13,14)

InChI Key

FNWICKXYHWDOHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=C(N=CN=C32)N

Origin of Product

United States

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